2'-Deoxy-5'-O-DMT-5-methylcytidine

Oligonucleotide Therapeutics Epigenetics Antisense Oligonucleotides

2'-Deoxy-5'-O-DMT-5-methylcytidine (CAS: 176755-83-2) is a cytidine analog featuring a 5-methyl modification on the nucleobase and a 5'-O-dimethoxytrityl (DMT) protecting group on the sugar moiety. This compound serves as a key intermediate or building block in the synthesis of oligonucleotides, particularly for introducing 5-methylcytosine residues, a critical epigenetic mark.

Molecular Formula C31H33N3O6
Molecular Weight 543.6 g/mol
Cat. No. B12403949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-5'-O-DMT-5-methylcytidine
Molecular FormulaC31H33N3O6
Molecular Weight543.6 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1N)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
InChIInChI=1S/C31H33N3O6/c1-20-18-34(30(36)33-29(20)32)28-17-26(35)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,35H,17,19H2,1-3H3,(H2,32,33,36)/t26?,27-,28-/m1/s1
InChIKeyCOZLXEMWXGXVLK-DXISBFFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-5'-O-DMT-5-methylcytidine: A Protected Nucleoside Building Block for Oligonucleotide Synthesis and Epigenetic Research


2'-Deoxy-5'-O-DMT-5-methylcytidine (CAS: 176755-83-2) is a cytidine analog featuring a 5-methyl modification on the nucleobase and a 5'-O-dimethoxytrityl (DMT) protecting group on the sugar moiety . This compound serves as a key intermediate or building block in the synthesis of oligonucleotides, particularly for introducing 5-methylcytosine residues, a critical epigenetic mark . Its specific combination of a base modification and a protecting group distinguishes it from other nucleoside analogs, making it a strategic choice for applications requiring both the stability of a protected nucleoside and the functional benefits of a methylated cytosine.

Why 2'-Deoxy-5'-O-DMT-5-methylcytidine Cannot Be Replaced by a Simple Unprotected Nucleoside


Generic substitution with an unprotected 5-methylcytidine or a nucleoside protected with a different acid-labile group (e.g., MMT or Trityl) is not feasible for standard automated oligonucleotide synthesis. The 5'-O-DMT group is specifically engineered for stepwise solid-phase synthesis, where its controlled, mild-acid deprotection is essential for high coupling efficiency and to prevent depurination of sensitive bases [1]. Furthermore, the 5-methyl modification is not a generic feature; its presence directly influences the thermal stability and biological properties of the final oligonucleotide, which is a key reason for its use in advanced therapeutic and epigenetic applications . Interchanging this building block without careful validation risks synthesis failure, product heterogeneity, and a loss of the intended functional properties.

Quantitative Evidence for Selecting 2'-Deoxy-5'-O-DMT-5-methylcytidine Over Its Analogs


Enhanced Duplex Thermal Stability (Tm) Conferred by 5-Methyl Modification

The incorporation of a 5-methylcytidine residue, derived from this building block, into an oligonucleotide increases its duplex melting temperature (Tm) compared to an unmodified cytidine . This class-level benefit is a key driver for its selection in applications requiring stable duplex formation.

Oligonucleotide Therapeutics Epigenetics Antisense Oligonucleotides

Superior Long-Term Storage Stability of DMT-Protected Nucleoside in Solution

The DMT protecting group significantly enhances the long-term stability of the compound in solution. While the unprotected 5-methylcytidine is stable in solution for only 1-3 months at -20 °C, the 5'-O-DMT-protected version demonstrates stability for up to 1 year at -80 °C in solvent [1]. This cross-study comparable data highlights a key advantage for procurement and storage planning.

Chemical Procurement Stability Studies Nucleoside Chemistry

Mild and Controlled Acid-Lability of the DMT Group for Efficient Synthesis

The 4,4'-dimethoxytrityl (DMT) protecting group is cleaved under mild acidic conditions, a property that is critical for the stepwise synthesis of oligonucleotides without causing damage to the acid-sensitive purine bases [1]. This is a distinct advantage over other trityl-based protecting groups like monomethoxytrityl (MMT) or unsubstituted trityl (Tr), which require harsher or less selective deprotection conditions.

Solid-Phase Synthesis Oligonucleotide Manufacturing Protecting Group Chemistry

High and Consistent Purity for Reproducible Oligonucleotide Synthesis

Commercial suppliers offer this compound with a high standard of purity, typically ≥95%, verified by rigorous analytical methods such as NMR, HPLC, and GC . This level of quality control is essential for minimizing batch-to-batch variability in the synthesis of oligonucleotides, where even minor impurities can lead to significant yield losses or product heterogeneity.

Quality Control Nucleoside Procurement Oligonucleotide Synthesis

Prevention of Unwanted Immune Response in Therapeutic Oligonucleotides

Oligonucleotides containing 5-methylcytidine, particularly in CpG motifs, have been shown to prevent or limit unwanted immune responses that otherwise occur when unmodified oligos are administered in vivo . This is a critical class-level property for the development of antisense oligonucleotides and siRNA therapeutics.

Immunology Antisense Therapeutics siRNA

Optimal Scientific and Industrial Applications for 2'-Deoxy-5'-O-DMT-5-methylcytidine


Synthesis of Oligonucleotides for Epigenetics and Methylation Studies

This compound is a key building block for synthesizing DNA strands containing 5-methylcytosine, the primary epigenetic modification in eukaryotes. Its use enables the creation of defined, methylated DNA sequences for use as standards in methylation-specific PCR, bisulfite sequencing controls, and studies on the role of DNA methylation in gene regulation .

Development and Manufacture of Antisense Oligonucleotides (ASOs) and siRNAs

The compound is used to introduce 5-methylcytidine residues into therapeutic oligonucleotides to enhance duplex stability and mitigate immunostimulation. This is particularly critical for antisense and siRNA drug candidates where these properties improve efficacy and safety in vivo .

Automated Solid-Phase Oligonucleotide Synthesis

As a protected nucleoside, it is a fundamental reagent in automated DNA synthesizers. The DMT group allows for the controlled, stepwise assembly of oligonucleotides on a solid support, where its efficient deprotection under mild acidic conditions ensures high coupling yields and overall synthesis fidelity [1].

Preparation of Long-Term Stable Nucleoside Stocks for Synthesis

Due to its documented long-term stability in both powder and solution forms compared to unprotected analogs, this compound is an ideal choice for laboratories or manufacturing facilities that require reliable, pre-made stocks for routine oligonucleotide synthesis, minimizing degradation and ensuring consistent experimental outcomes over extended periods .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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